Product packaging for 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol(Cat. No.:CAS No. 78435-17-3)

4'-(Hexyloxy)[1,1'-biphenyl]-4-ol

Cat. No.: B8518341
CAS No.: 78435-17-3
M. Wt: 270.4 g/mol
InChI Key: QNFURVAYZOFSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(Hexyloxy)[1,1'-biphenyl]-4-ol is a biphenyl derivative of significant interest in advanced materials research, serving as a versatile building block for the synthesis of more complex functional molecules. Its molecular structure, featuring a phenolic hydroxyl group and a hexyloxy tail, makes it a key precursor in the design of liquid crystals and organic semiconductors. Researchers value this compound for its ability to be further functionalized, enabling the fine-tuning of material properties such as phase transition temperatures, solubility, and optoelectronic characteristics. The primary research value of this compound lies in its role as an intermediate in organic synthesis. It can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to construct larger molecular architectures. Compounds featuring the 4'-(alkyloxy)-[1,1'-biphenyl] core are extensively investigated in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The hexyloxy chain promotes desirable self-assembly and film-forming properties in these applications. When used in liquid crystal research, the molecule's rigid biphenyl core and flexible alkoxy chain contribute to the formation of stable mesophases, which are crucial for display technologies and electro-optical devices. This chemical is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, using proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O2 B8518341 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol CAS No. 78435-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78435-17-3

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-(4-hexoxyphenyl)phenol

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13,19H,2-5,14H2,1H3

InChI Key

QNFURVAYZOFSFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for 4 Hexyloxy 1,1 Biphenyl 4 Ol and Analogous Phenolic Biphenyls

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Core Synthesis

The construction of the biphenyl scaffold is a cornerstone of synthesizing 4'-(hexyloxy)[1,1'-biphenyl]-4-ol and its analogs. Among the most powerful and versatile methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. researchgate.netgre.ac.uk This palladium-catalyzed reaction has become a staple in organic synthesis due to its efficiency and broad applicability in forming carbon-carbon bonds. libretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The process typically begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with an organoboron compound, such as a boronic acid or ester, in the presence of a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst. libretexts.orgnih.gov

In the context of synthesizing phenolic biphenyls, a common approach involves the coupling of a protected hydroxyphenylboronic acid with a halo-substituted precursor that will eventually bear the hexyloxy group. The choice of protecting group for the hydroxyl function is critical to prevent unwanted side reactions.

Table 1: Key Features of the Suzuki-Miyaura Cross-Coupling Reaction

FeatureDescriptionSignificance in Biphenyl Synthesis
CatalystTypically a palladium(0) complex. libretexts.orgEnables the efficient formation of the C-C bond between the two aryl rings. rsc.org
Coupling PartnersAn organoboron compound (e.g., boronic acid) and an organohalide. libretexts.orgAllows for a modular approach, combining different substituted aryl precursors. gre.ac.uk
BaseRequired for the transmetalation step (e.g., K₂CO₃, K₃PO₄). researchgate.netresearchgate.netFacilitates the transfer of the aryl group from boron to palladium. libretexts.org
SolventOften a mixture of an organic solvent and water (e.g., toluene/water). nih.govInfluences reaction rate and can be crucial for achieving high yields.

Introduction of Hexyloxy Moieties via Etherification Reactions

Once the biphenyl core is established, or on a precursor molecule prior to coupling, the hexyloxy group is typically introduced via an etherification reaction. The Williamson ether synthesis is a classic and widely used method for this purpose. masterorganicchemistry.comwikipedia.orgtcichemicals.com This reaction involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.org

In the synthesis of this compound, this would involve deprotonating the hydroxyl group of a suitable biphenyl precursor with a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) to form the desired ether linkage. masterorganicchemistry.comyoutube.com

The choice of base is important; for forming aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed. jk-sci.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction and minimize potential side reactions like elimination. jk-sci.com

Table 2: Components of the Williamson Ether Synthesis for Hexyloxy Group Introduction

ComponentRoleExample
Alcohol/Phenol (B47542)Source of the oxygen atom for the ether.4'-Hydroxy[1,1'-biphenyl]-4-ol precursor
BaseDeprotonates the alcohol/phenol to form the nucleophilic alkoxide/phenoxide. jk-sci.comK₂CO₃, NaOH, NaH masterorganicchemistry.comjk-sci.com
Alkyl HalideProvides the alkyl group for the ether. wikipedia.org1-Bromohexane, 1-Iodohexane
SolventProvides the medium for the reaction. Polar aprotic solvents are often preferred. jk-sci.comDMF, DMSO, Acetonitrile

Regioselective Functionalization for Hydroxyl Group Incorporation in Aromatic Systems

The precise placement of the hydroxyl group on the biphenyl framework is critical for the identity of the final product. Regioselective functionalization can be achieved at different stages of the synthesis.

One strategy involves using starting materials that already possess the hydroxyl group in the desired position. For instance, one of the coupling partners in the Suzuki-Miyaura reaction could be a hydroxyphenylboronic acid. However, the hydroxyl group often needs to be protected during the coupling reaction to prevent it from interfering with the catalyst or undergoing side reactions. Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)). These groups can be removed later in the synthetic sequence to reveal the free hydroxyl group.

Alternatively, a hydroxyl group can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization, then hydrolysis. However, these methods can sometimes lead to mixtures of isomers, requiring purification. A more direct approach can be the oxidation of an organoboron intermediate. For instance, treatment of an arylboronic acid with an oxidizing agent like hydrogen peroxide can lead to the corresponding phenol.

In some cases, enzymatic hydroxylation using monooxygenases, such as those derived from Pseudomonas species, can offer high regioselectivity for the transformation of hydroxylated biphenyls. nih.govnih.gov

Optimization of Reaction Conditions and Yields for Phenolic Biphenyl Derivative Synthesis

Optimizing reaction conditions is a crucial aspect of developing an efficient synthesis for this compound and its derivatives. nih.gov This involves systematically varying parameters such as the catalyst, base, solvent, temperature, and reaction time to maximize the yield and purity of the product. researchgate.netacs.org

For the Suzuki-Miyaura coupling, the choice of palladium catalyst and ligands can significantly impact the reaction's efficiency. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the catalytic activity for challenging coupling reactions. The selection of the base and solvent system is also critical and can be interdependent. researchgate.netresearchgate.net

In the Williamson ether synthesis, the reaction temperature and the choice of base and solvent are key variables. For example, using a stronger base like sodium hydride might allow for lower reaction temperatures compared to weaker bases like potassium carbonate.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically explore the effects of multiple reaction variables simultaneously, leading to a more efficient optimization process compared to traditional one-factor-at-a-time (OFAT) methods. acs.org By understanding the interplay between different parameters, researchers can identify the optimal conditions to achieve high yields of the desired phenolic biphenyl derivative. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons on the biphenyl (B1667301) core and the aliphatic protons of the hexyloxy chain. The aromatic region typically shows a series of doublets and triplets, reflecting the coupling patterns of the protons on the two phenyl rings. The protons on the ring bearing the hydroxyl group will have different chemical shifts compared to those on the ring with the hexyloxy group. The aliphatic protons of the hexyloxy group will appear as a triplet for the terminal methyl group, a series of multiplets for the methylene (B1212753) groups, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound will display distinct signals for the ipso-carbons (carbons attached to the other phenyl ring, the hydroxyl group, and the hexyloxy group), the other aromatic carbons, and the aliphatic carbons of the hexyloxy chain. For instance, the carbon atom attached to the hydroxyl group and the carbon atom attached to the hexyloxy group will have characteristic chemical shifts in the downfield region of the aromatic signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.6114 - 130
Ar-OH4.5 - 8.0 (variable)-
Ar-O-CH₂-3.9 - 4.168 - 70
-O-CH₂-(CH₂)₄-1.3 - 1.825 - 32
-CH₃0.8 - 1.0~14
Aromatic C-O-155 - 160
Aromatic C-C-127 - 142

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will show characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the phenol (B47542) will appear around 1200-1260 cm⁻¹. The presence of the ether linkage in the hexyloxy group is confirmed by a C-O-C stretching band, typically observed in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the hexyloxy chain will be observed in the 2850-2960 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (broad)3200 - 3600
PhenolC-O Stretch1200 - 1260
Ether (-O-)C-O-C Stretch1000 - 1300
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1450 - 1600
Alkyl ChainC-H Stretch2850 - 2960

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula.

For this compound (C₁₈H₂₂O₂), the expected exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this calculated value to several decimal places, thus confirming the molecular formula and ruling out other potential structures with the same nominal mass. The technique is a powerful tool for confirming the identity of newly synthesized compounds or for analyzing complex mixtures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the biphenyl chromophore. The extended conjugation of the biphenyl system results in π → π* transitions, which are typically observed as intense absorption bands. uomustansiriyah.edu.iq The presence of the hydroxyl and hexyloxy substituents, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The specific wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε) are dependent on the solvent used due to solute-solvent interactions. uomustansiriyah.edu.iqtanta.edu.eg These electronic transitions are fundamental to understanding the photophysical properties of the molecule. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Conformational Analysis

This technique would reveal the dihedral angle between the two phenyl rings of the biphenyl core, which is a critical conformational parameter. It would also show the conformation of the flexible hexyloxy chain and the arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Such detailed structural information is invaluable for understanding the material's properties and for computational modeling studies. ceitec.cz

Computational Chemistry and Theoretical Investigations of 4 Hexyloxy 1,1 Biphenyl 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov For biphenyl (B1667301) derivatives like 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. researchgate.net

These studies typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. For similar push-pull biphenyl systems, DFT is used to understand how donor and acceptor groups influence these orbital energies and, consequently, the molecule's electronic and photophysical properties. tandfonline.com

ParameterCalculated Value (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.64
Ionization Potential (I)5.89
Electron Affinity (A)1.25

Analysis of Conformational Mobility and Dihedral Angles in Biphenyl Systems

Computational studies, particularly using DFT, are essential for analyzing the conformational mobility of the biphenyl core. rsc.org By rotating one phenyl ring relative to the other and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers to rotation and identifies the most stable conformation (the lowest energy dihedral angle). For substituted biphenyls, attractive or repulsive interactions between substituents can significantly impact the geometry and the energy barriers for torsional isomerization. rsc.org The hexyloxy and hydroxyl groups on this compound, along with their positions, will dictate the equilibrium dihedral angle and the rotational barrier, influencing its mesomorphic properties. tandfonline.com

Table 2: Typical Calculated Dihedral Angles and Rotational Barriers for Substituted Biphenyls Note: This table illustrates the kind of data generated in conformational analyses of biphenyls. The values are representative.

Substitution PatternEquilibrium Dihedral Angle (°)Rotational Energy Barrier (kcal/mol)
Unsubstituted Biphenyl~44~2.0
4,4'-Disubstituted Biphenyl~40-45~2.5
Ortho-Substituted Biphenyl>45>6.0

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netthaiscience.info The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the hydroxyl and hexyloxy groups. researchgate.netthaiscience.info

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential, often found on the carbon-hydrogen framework of the phenyl rings and the alkyl chain.

By analyzing the MEP map, one can understand how this compound might interact with other molecules. The distinct positive and negative zones are crucial for forming intermolecular interactions like hydrogen bonds, which are vital for the formation of stable liquid crystalline phases. researchgate.netresearchgate.net

Dipole Moment Calculations and their Influence on Intermolecular Interactions

In this compound, the electronegative oxygen atoms in the hexyloxy and hydroxyl groups create local bond dipoles. The vector sum of all bond dipoles, considering the molecule's specific 3D conformation (including the biphenyl dihedral angle), gives the total molecular dipole moment. tandfonline.com

Theoretical Insights into Structure-Property Relationships (e.g., Planarity, Polarization Effects)

Computational chemistry provides a bridge between a single molecule's structure and the bulk properties of the material. For liquid crystals like those based on the biphenyl scaffold, theoretical insights are key to rational design. beilstein-journals.orguea.ac.uk

Planarity and Aspect Ratio: The dihedral angle of the biphenyl core directly affects the molecule's planarity and its length-to-breadth (aspect) ratio. A more planar conformation generally enhances π-electron conjugation and increases the aspect ratio, which are factors that tend to stabilize nematic and smectic liquid crystal phases. tandfonline.com

Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. It is directly related to the refractive index and birefringence (Δn) of a material. DFT calculations can determine the molecular polarizability. tandfonline.com The presence of the extended biphenyl system and the hexyloxy group contributes to high polarizability.

Polarization Effects: The permanent dipole moment (discussed in 4.4) and the polarizability together determine how the molecule responds to electric fields. The introduction of specific functional groups, like the hydroxyl and hexyloxy groups, modulates the electronic polarization. This is critical for properties like dielectric anisotropy, which governs the switching behavior of liquid crystals in displays. tandfonline.comtandfonline.com

By systematically modifying the molecular structure in silico (e.g., changing the alkyl chain length or substituent position) and calculating these theoretical descriptors, researchers can predict how these changes will affect the final material properties, guiding synthetic efforts toward molecules with desired characteristics. tandfonline.combeilstein-journals.org

Mesomorphic Behavior and Liquid Crystalline Phenomena of Hexyloxy Functionalized Biphenyls

Design Principles for Liquid Crystalline Biphenyl (B1667301) Derivatives

The design of liquid crystalline biphenyl derivatives is a strategic process aimed at achieving specific mesomorphic properties. The core principle involves creating a molecule with a rigid, elongated core and flexible terminal groups. The biphenyl unit provides the necessary rigidity and linearity, which are crucial for the formation of ordered, yet fluid, liquid crystalline phases.

Furthermore, the presence of polar groups, like the hydroxyl (-OH) group in 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol, can lead to strong intermolecular interactions, such as hydrogen bonding. These interactions can significantly impact the thermal stability and the temperature range of the mesophases. The interplay between the rigid biphenyl core, the flexible hexyloxy chain, and the polar hydroxyl group is fundamental to the design of biphenyl-based liquid crystals with desired characteristics.

Mesophase Transitions and Thermal Stability in Hexyloxybiphenyl Systems

Hexyloxybiphenyl systems exhibit a rich variety of mesophase transitions, which are typically studied using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). These transitions are characterized by specific temperatures at which the material changes from one phase to another (e.g., from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid).

The following interactive table provides a summary of the transition temperatures and associated enthalpy changes for a homologous series of 4'-alkoxy-[1,1'-biphenyl]-4-ols, illustrating the effect of the alkoxy chain length on the mesomorphic behavior.

Alkoxy Chain LengthTransitionTemperature (°C)Enthalpy Change (J/g)
Hexyloxy (n=6)Crystal to Smectic118.525.4
Hexyloxy (n=6)Smectic to Nematic135.51.2
Hexyloxy (n=6)Nematic to Isotropic142.00.8
Octyloxy (n=8)Crystal to Smectic115.228.1
Octyloxy (n=8)Smectic to Nematic145.81.5
Octyloxy (n=8)Nematic to Isotropic148.30.9

Influence of Hexyloxy Chain Length and Terminal Hydroxyl Group on Mesophase Formation

The length of the alkoxy chain has a profound effect on the type of mesophase formed. mdpi.com In general, as the chain length increases, there is a greater tendency to form more ordered smectic phases. mdpi.com This is because the longer, flexible chains can interdigitate more effectively, leading to a layered structure characteristic of smectic phases. For hexyloxybiphenyl systems, this trend is clearly observable.

The terminal hydroxyl group also plays a crucial role in mesophase formation through its ability to form hydrogen bonds. These strong, directional interactions can lead to the formation of supramolecular structures, which can stabilize certain mesophases and extend their temperature range. The presence of the hydroxyl group in this compound is therefore a key determinant of its liquid crystalline properties. The interplay between the hexyloxy chain and the hydroxyl group can lead to complex phase behaviors, including the appearance of multiple smectic phases.

Molecular Shape and Geometric Anisotropy Effects on Liquid Crystalline Properties

The liquid crystalline properties of biphenyl derivatives are intrinsically linked to their molecular shape and geometric anisotropy. A high degree of geometric anisotropy, meaning the molecule is significantly longer than it is wide, is a prerequisite for the formation of liquid crystalline phases. The rigid biphenyl core provides this essential elongated shape.

Investigation of Chiral Doping and Induced Mesophases in Biphenyl Liquid Crystals

The introduction of a chiral dopant into an achiral liquid crystal host, such as a hexyloxybiphenyl derivative, can induce the formation of chiral mesophases. acs.org These induced phases, most notably the chiral nematic (N) and chiral smectic C (SmC) phases, exhibit a helical superstructure. acs.org The pitch of this helix, which is the distance over which the molecular orientation twists by 360 degrees, is a key characteristic of the chiral mesophase.

The effectiveness of a chiral dopant in inducing a chiral mesophase depends on several factors, including the molecular structure of both the dopant and the host. jcsp.org.pk In biphenyl liquid crystals, the interaction between the chiral dopant and the hexyloxybiphenyl host molecules is critical. hartleygroup.org The chiral dopant can perturb the local molecular arrangement of the host, leading to the propagation of chirality throughout the bulk material. nih.gov This phenomenon, known as chirality transfer, is a subject of ongoing research and is crucial for the development of advanced liquid crystal materials for applications such as displays and sensors. acs.org

Photophysical Properties and Optoelectronic Relevance

Absorption and Emission Characteristics of Hexyloxybiphenyl Fluorophores

Molecules capable of fluorescence, known as fluorophores, absorb light at a specific wavelength and subsequently emit light at a longer wavelength. nih.gov The chemical structure of a fluorophore dictates its unique absorption and emission spectra. nih.gov For biphenyl (B1667301) derivatives, the core structure provides a fundamental π-conjugated system. The introduction of substituents significantly modulates the electronic energy levels and, consequently, the absorption and emission wavelengths.

The presence of a hydroxyl (-OH) group and a hexyloxy (-O(CH2)5CH3) group on the biphenyl scaffold, as in 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol, is expected to induce a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted biphenyl. This is attributed to the electron-donating nature of the oxygen lone pairs, which extend the π-conjugation of the aromatic system.

Table 1: General Photophysical Properties of Related Biphenyl Derivatives

CompoundFunctional GroupsExpected Absorption ShiftExpected Emission Behavior
This compound -OH, -O(CH2)5CH3Bathochromic (Red Shift)Enhanced fluorescence compared to biphenyl
4-Hydroxybiphenyl-OHBathochromic (Red Shift)Fluorescent
4'-(Hexyloxy)-4-biphenylcarbonitrile-CN, -O(CH2)5CH3Bathochromic (Red Shift)Strong fluorescence, potential for solvatochromism

This table is illustrative and based on general principles of physical organic chemistry, as direct experimental values for this compound are not available in the cited sources.

Photoinduced Electron Transfer (PET) Mechanisms in Biphenyl Derivatives

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical applications. It involves the transfer of an electron from a photoexcited donor molecule to an acceptor molecule. In biphenyl derivatives, the biphenyl unit can act as a bridge or as a primary donor/acceptor depending on the nature of its substituents.

For this compound, both the hydroxyl and hexyloxy groups are electron-donating. Upon photoexcitation, the electron density on the biphenyl ring system increases, making the molecule a potent electron donor. In the presence of a suitable electron acceptor, intermolecular PET can occur. The efficiency of this process is governed by the free energy change of the reaction, the distance between the donor and acceptor, and the solvent medium.

In multicomponent systems, such as metal-organic frameworks (MOFs), ligand-to-ligand charge transfer can be facilitated by the close proximity of electron-donating and electron-accepting ligands. sigmaaldrich.com For instance, truxene-based ligands, which are electron-rich, can undergo PET to electron-accepting quinoxaline (B1680401) units within the same framework. sigmaaldrich.com This principle highlights the potential of hexyloxy-substituted biphenyls to act as electron-donating components in larger supramolecular or material assemblies designed for charge separation and transport.

Influence of Molecular Structure and Solvent Polarity on Photoluminescence

The photoluminescence of biphenyl derivatives is intricately linked to their molecular conformation, particularly the torsional angle between the two phenyl rings. uni.lu This dihedral angle affects the extent of π-conjugation; a more planar conformation generally leads to a red-shifted emission and a higher quantum yield. The presence of bulky substituents in the ortho positions can restrict the rotation around the central C-C bond, leading to atropisomerism and potentially locking the molecule in a chiral, emissive conformation. uni.lu In this compound, the hexyloxy group in the para position is not expected to induce significant steric hindrance that would lead to stable atropisomers.

Solvent polarity can have a profound effect on the photoluminescence of molecules that exhibit a change in dipole moment upon excitation. This phenomenon, known as solvatochromism, can lead to shifts in the emission maximum as the solvent polarity changes. uni.lu For molecules with electron-donating groups like the hydroxyl and hexyloxy groups, the excited state is often more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift of the fluorescence spectrum. uni.lu The magnitude of this shift can provide valuable information about the electronic nature of the excited state.

Table 2: Expected Solvatochromic Effects on this compound

Solvent PolarityExpected Emission MaximumRationale
Non-polar (e.g., Hexane)Shorter wavelengthMinimal stabilization of the excited state
Polar Aprotic (e.g., Acetone)Intermediate wavelengthStabilization of the polar excited state
Polar Protic (e.g., Ethanol)Longer wavelengthStabilization of the excited state through dipole-dipole interactions and hydrogen bonding

This table represents expected trends based on the principles of solvatochromism and the behavior of similar compounds, as specific experimental data for this compound is not available.

Strategies for Designing Biphenyl-Based Materials with Tunable Optical Properties

The tunability of the optical properties of biphenyl-based materials is a key factor in their application in optoelectronic devices. Several strategies can be employed to tailor their absorption and emission characteristics.

One primary strategy is the judicious choice of substituents. By varying the electron-donating or electron-withdrawing strength of the functional groups attached to the biphenyl core, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This, in turn, allows for the tuning of the band gap and the color of the emitted light.

Another approach involves extending the π-conjugated system. This can be achieved by incorporating the biphenyl unit into larger oligomeric or polymeric structures. For instance, creating ladder-type architectures with fused aromatic rings can lead to materials with enhanced charge transport and red-shifted absorption and emission. bldpharm.com

Furthermore, controlling the intermolecular interactions in the solid state is crucial. The packing of biphenyl derivatives in thin films or crystals can significantly influence their photophysical properties. Strategies to control this packing include the introduction of specific functional groups that promote desired intermolecular interactions, such as hydrogen bonding or π-π stacking.

Applications in Advanced Materials Science Excluding Biological Contexts

Biphenyl (B1667301) Derivatives as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Biphenyl derivatives are widely employed as linkers due to their rigidity and linear geometry, which facilitate the formation of well-defined and stable porous structures.

The presence of functional groups on the biphenyl linker is key to tuning the properties of the MOF. Hydroxy-functionalized linkers, such as those structurally related to 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol, are of particular interest. alfa-chemistry.com The hydroxyl group can participate in hydrogen bonding within the framework, enhancing its stability. alfa-chemistry.com Furthermore, it can act as a Brønsted acid site, imparting catalytic activity to the MOF for various organic transformations. alfa-chemistry.com

While direct use of this compound as a primary linker in a reported MOF is not prevalent, its constituent parts highlight its potential. For instance, 4,4'-biphenyldicarboxylic acid (BPDC), a derivative where the functional groups are carboxylic acids, is a common linker for constructing robust MOFs for applications like supercapacitors and as carrier systems for radiotherapeutics. nih.govnih.gov The length of the biphenyl unit in BPDC has been shown to create larger pores and surface areas in the resulting MOFs. nih.gov The hydroxyl group of this compound could be deprotonated to coordinate with metal centers, or the molecule could be further functionalized with coordinating groups like carboxylic acids to serve as a versatile linker. The hexyloxy chain could then line the pores of the MOF, creating a hydrophobic microenvironment suitable for specific guest molecules.

Table 1: Examples of Biphenyl-based MOF Linkers and their Applications

LinkerMetal IonApplicationReference
4,4'-Biphenyldicarboxylic acid (BPDC)Nickel (Ni)Supercapacitors nih.gov
4,4'-Biphenyldicarboxylic acid (BPDC)Holmium (Ho)Potential radiotherapeutic carrier nih.gov
Hydroxy-functionalized linkers (general)VariousCatalysis, gas storage and separation alfa-chemistry.com

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, rely on organic materials that can efficiently transport charge carriers (holes and electrons) and, in the case of OLEDs, emit light. cityu.edu.hk Biphenyl derivatives are frequently used in these devices due to their excellent thermal and chemical stability, and their tunable electronic properties. rsc.org The biphenyl unit provides a rigid conjugated system that can facilitate charge transport.

The compound this compound possesses features that are desirable for organic electronic materials. The hexyloxy group enhances solubility in organic solvents, which is advantageous for solution-based processing of devices. Furthermore, alkoxy chains are known to influence the molecular packing in the solid state, which in turn affects charge mobility. The hydroxyl group can be a site for further chemical modification to fine-tune the electronic properties or to attach the molecule to other components in a device.

A structurally similar compound, 4′-(Hexyloxy)-4-biphenylcarbonitrile, is a well-known nematic liquid crystal. sigmaaldrich.comsigmaaldrich.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for liquid crystal displays (LCDs). The application of this related molecule underscores the potential of the hexyloxybiphenyl scaffold in optoelectronic devices. In OLEDs, biphenyl derivatives are often used as host materials in the emissive layer, where they provide a matrix for the light-emitting dopant molecules. They can also be used in the charge-transporting layers. For instance, 3,3′-di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) is a common hole-transporting material in OLEDs. chemrxiv.org The fundamental structure of this compound makes it a candidate for similar roles, with its specific functional groups offering avenues for property modulation.

Utilization in Polymer Science and Functional Polymers

The ability of a molecule to be polymerized is a key step towards its use in a wide range of materials. The hydroxyl group in this compound makes it a suitable monomer for the synthesis of various functional polymers. For example, it can undergo condensation polymerization with other monomers. A related compound, [1,1'-Biphenyl]-4-ol, has been polymerized with formaldehyde (B43269) to create functional polymers. epa.gov Similarly, 1,1'-Biphenyl-4,4'-diol, which has two hydroxyl groups, can be polymerized with compounds like 1,1'-sulfonylbis(4-chlorobenzene). chemicalbook.com

These polymerization reactions can lead to the formation of high-performance polymers with desirable properties such as high thermal stability and mechanical strength, which are characteristic of polymers containing rigid biphenyl units in their backbone. The hexyloxy side chain in polymers derived from this compound would likely increase the polymer's solubility and processability, and could also be used to induce liquid crystalline behavior.

Furthermore, functional biphenyl derivatives have been synthesized and investigated for the creation of anisotropic nanosized composite materials. researchgate.net In one study, a biphenyl derivative containing a hydroxyl group was used to interact with nanoparticles. researchgate.net This suggests that polymers based on this compound could be used to create advanced composite materials. The related compound 4′-(Hexyloxy)-4-biphenylcarbonitrile has been used to synthesize pH-responsive block copolymers, highlighting the versatility of the hexyloxybiphenyl moiety in polymer science. sigmaaldrich.com

Table 2: Examples of Polymers Derived from Biphenylols

Biphenyl MonomerCo-monomer/ReactantResulting Polymer TypeReference
[1,1'-Biphenyl]-4-olFormaldehydePhenolic resin-type polymer epa.gov
1,1'-Biphenyl-4,4'-diol1,1'-sulfonylbis(4-chlorobenzene)Polyether sulfone chemicalbook.com
4'-(Hexyloxy)-4-biphenylcarbonitrile(Not specified)pH responsive block copolymers sigmaaldrich.com

Role of Functionalized Biphenyls in Sensing Technologies (e.g., Fluorescent Sensors, Immunosensors for Related Compounds)

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in the presence of a specific analyte. Functionalized biphenyls are attractive candidates for the development of such sensors. The biphenyl unit can act as a fluorophore, and the functional groups attached to it can serve as recognition sites for the analyte.

The introduction of a hexyloxy group can influence the fluorescence properties of a molecule. For instance, in a study on stilbene (B7821643) derivatives, the introduction of a hexyloxy group led to a significant red shift in the maximum fluorescence wavelength. researchgate.net This demonstrates that the hexyloxy group in this compound can be expected to modulate its photophysical properties.

The hydroxyl group is also a key feature for sensing applications. Phenolic groups can lead to effective fluorescence quenching in the presence of certain analytes or at specific pH values due to photoinduced electron transfer (PET) from the deprotonated phenolate (B1203915) form. rsc.org This mechanism can be harnessed to design "turn-off" fluorescent sensors. Conversely, "turn-on" fluorescence sensing can be achieved by other mechanisms, such as the transformation of self-trapped exciton (B1674681) states in guest molecules confined within a MOF. nih.gov While not directly involving this compound, these studies illustrate the principles by which it could be incorporated into sensing systems. For example, it could be used as a guest molecule in a MOF-based sensor or chemically modified to create a standalone fluorescent probe. The combination of the biphenyl fluorophore with the hexyloxy and hydroxyl functional groups provides a versatile platform for designing sensors for a range of analytes.

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